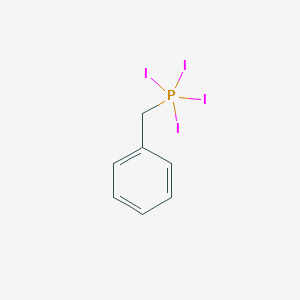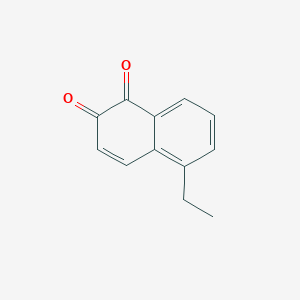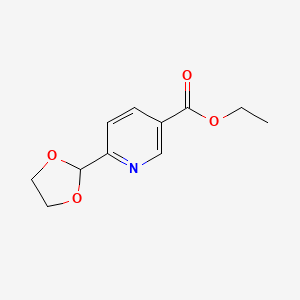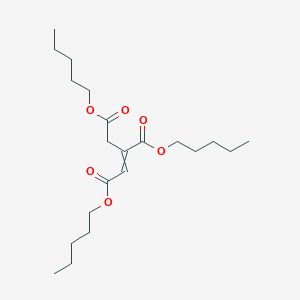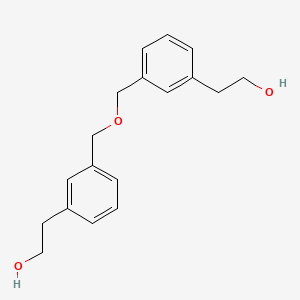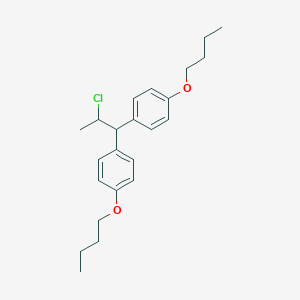
1,1'-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) is an organic compound characterized by the presence of two butoxybenzene groups linked through a central 2-chloropropane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) typically involves the reaction of 4-butoxybenzene with 2-chloropropane under specific conditions. The reaction is generally carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropane moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butoxybenzene groups, resulting in the formation of corresponding quinones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Hydroxy derivatives and other reduced forms.
科学研究应用
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolic processes.
相似化合物的比较
Similar Compounds
- 1,1’-(2-Chloropropane-1,1-diyl)bis(4-ethylbenzene)
- 1,1’-(2-Chloropropane-1,1-diyl)bis(4-chlorobenzene)
- 1,1’-(2-Chloropropane-1,1-diyl)bis(4-ethoxybenzene)
Uniqueness
1,1’-(2-Chloropropane-1,1-diyl)bis(4-butoxybenzene) is unique due to the presence of butoxy groups, which impart specific chemical and physical properties. These properties may include enhanced solubility, reactivity, and potential biological activities compared to similar compounds with different substituents.
属性
CAS 编号 |
62897-58-9 |
|---|---|
分子式 |
C23H31ClO2 |
分子量 |
374.9 g/mol |
IUPAC 名称 |
1-butoxy-4-[1-(4-butoxyphenyl)-2-chloropropyl]benzene |
InChI |
InChI=1S/C23H31ClO2/c1-4-6-16-25-21-12-8-19(9-13-21)23(18(3)24)20-10-14-22(15-11-20)26-17-7-5-2/h8-15,18,23H,4-7,16-17H2,1-3H3 |
InChI 键 |
PHEHYMDNUTWNJH-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


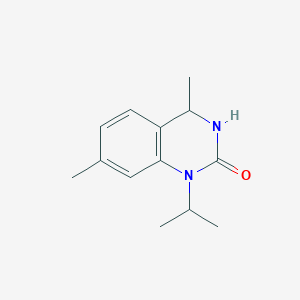

![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)
